molecular formula C₁₁H₅D₃O₃ B1153940 Plumbagin-d3

Plumbagin-d3

Cat. No.: B1153940
M. Wt: 191.2
Attention: For research use only. Not for human or veterinary use.
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Description

Origin and Chemical Classification of Naphthoquinones in Bioactive Compounds

Naphthoquinones are a class of organic compounds structurally related to naphthalene (B1677914). wikipedia.orgencyclopedia.pub They are widely distributed in nature as secondary metabolites in plants, fungi, algae, and bacteria. redalyc.orgresearchgate.net These compounds are characterized by a naphthalene core with two carbonyl groups, most commonly at the 1,4-positions (1,4-naphthoquinone). redalyc.orgjst.go.jp The chemical structure of naphthoquinones, featuring a quinone ring with a system of double bonds conjugated with carbonyl groups, makes them susceptible to reduction, oxidation, and addition reactions. jst.go.jp

Many naturally occurring naphthoquinones, such as juglone, lawsone, and plumbagin (B1678898), have been investigated for their diverse biological activities. redalyc.orgjst.go.jp These activities include antimicrobial, antifungal, antiviral, and antitumor properties. jst.go.jp The biological effects are largely influenced by the nature and position of substituent groups on the naphthoquinone ring. encyclopedia.pub For instance, the presence of a hydroxyl group, as seen in lawsone and plumbagin, is common in nature and contributes to their pharmacological profiles. encyclopedia.pub

Table 1: Examples of Natural Naphthoquinones and their Sources

CompoundSource
JugloneBlack walnut trees wikipedia.org
LawsoneLawsonia inermis (henna) jst.go.jp
PlumbaginPlumbago species researchgate.netmdpi.com
LapacholTabebuia species jst.go.jp
ShikoninLithospermum erythrorhizon encyclopedia.pub

Significance of Plumbagin as a Lead Compound in Preclinical Investigations

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) is a bioactive naphthoquinone isolated from the roots of plants belonging to the Plumbaginaceae, Ebenceae, and Droseraceae families. researchgate.net It has a long history of use in traditional medicine, particularly in Ayurveda. researchgate.net In modern preclinical research, plumbagin has emerged as a significant lead compound due to its broad spectrum of pharmacological activities, most notably its anticancer properties. researchgate.netplos.org

Numerous in vitro and in vivo studies have demonstrated plumbagin's efficacy against various cancer cell lines, including those of the breast, prostate, lung, and melanoma. researchgate.netacs.org Its anticancer effects are attributed to its ability to modulate multiple molecular pathways. researchgate.netplos.org Plumbagin has been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, inhibit tumor cell invasion and metastasis, and suppress angiogenesis (the formation of new blood vessels). researchgate.netacs.org It is also a potent generator of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in cancer cells. researchgate.net

However, the therapeutic potential of plumbagin can be limited by its short biological half-life and rapid in vivo elimination. tandfonline.com This has prompted researchers to explore various strategies to improve its pharmacokinetic profile and enhance its efficacy.

Rationale for Deuterium (B1214612) Labeling (Plumbagin-d3) in Advanced Mechanistic and Pharmacokinetic Studies

Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a valuable technique in pharmaceutical research. researchgate.netnih.gov This subtle structural modification can have a significant impact on a molecule's pharmacokinetic properties, a phenomenon known as the deuterium kinetic isotope effect (DKIE). researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. researchgate.net

This increased bond stability can slow down the rate of drug metabolism, particularly for reactions mediated by cytochrome P450 (CYP450) enzymes. researchgate.net By strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, researchers can potentially:

Enhance metabolic stability: Slowing down metabolism can lead to a longer half-life and increased drug exposure. nih.govacs.org

Improve pharmacokinetic profiles: This can result in more consistent drug levels in the body. nih.govresearchgate.net

Reduce the formation of toxic metabolites: Altering metabolic pathways may prevent the generation of harmful byproducts. researchgate.net

In the context of plumbagin, creating this compound, where deuterium atoms replace hydrogens on the methyl group, serves several key purposes in advanced research. It allows for more precise investigations into its metabolic pathways and helps to elucidate the mechanisms of action. simsonpharma.com Deuterated compounds are also crucial as internal standards in quantitative mass spectrometry-based bioanalysis, enabling accurate measurement of the parent drug in biological samples. acs.org

Scope and Objectives of Academic Research on this compound

The primary objective of academic research on this compound is to leverage the unique properties of deuterium labeling to gain a deeper understanding of plumbagin's pharmacology. The scope of this research typically encompasses:

Metabolite Identification: Using this compound as a tool to trace the metabolic fate of plumbagin in biological systems. The deuterium label acts as a flag, making it easier to identify and characterize metabolites using techniques like mass spectrometry.

Mechanistic Studies: Investigating how the altered pharmacokinetics of this compound influences its biological activity and efficacy in various preclinical models. This can help to determine if a longer-lasting presence in the body translates to improved therapeutic outcomes.

Development of Analytical Methods: Utilizing this compound as an internal standard for the development and validation of robust bioanalytical methods to quantify plumbagin concentrations in complex biological matrices.

By pursuing these objectives, researchers aim to overcome the pharmacokinetic limitations of natural plumbagin and potentially develop more effective therapeutic agents based on its scaffold.

Properties

Molecular Formula

C₁₁H₅D₃O₃

Molecular Weight

191.2

Synonyms

2-Methyl-5-hydroxy-1,4-naphthalenedione-d3;  2-Methyl-5-hydroxy-1,4-naphthoquinone-d3;  2-Methyljuglone-d3;  5-Hydroxy-2-methyl-1,4-naphthoquinone-d3;  NSC 236613-d3;  NSC 688284-d3;  Plumbagine-d3;  Plumbagone-d3

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of Plumbagin D3

Chemical Synthesis Pathways of Plumbagin (B1678898) and Related Analogs

The synthesis of plumbagin and its analogs is crucial for generating sufficient quantities for research and for creating novel structures with potentially enhanced or modified biological activities. While plumbagin can be isolated from natural sources like plants of the Plumbago genus, chemical synthesis provides a reliable alternative and a pathway to derivatives not found in nature. zenodo.orgmdpi.com

One established synthetic route to plumbagin was reported by R. H. Thomson. rsc.org Over the years, various other approaches have been developed. Synthetic efforts have also focused on creating a library of plumbagin analogs to study structure-activity relationships. These derivatives are often synthesized by modifying the plumbagin molecule at different positions. For instance, alkyl derivatives analogous to Vitamin K have been prepared by reacting plumbagin with a carboxylic acid in the presence of silver nitrate (B79036) and ammonium (B1175870) peroxydisulfate. researchgate.netindiandrugsonline.org

Other common strategies for creating analogs include:

Michael Addition: This reaction allows for the introduction of substituents at the C-3 position of the naphthoquinone ring. For example, substituted piperazines have been added to plumbagin using potassium carbonate in ethanol (B145695) to create a series of analogs. ukessays.com

Esterification and Etherification: The hydroxyl group at the C-5 position is a common site for modification. Acetyl plumbagin is a simple derivative created via acetylation. zenodo.org Esterification with other molecules, such as S-allyl cysteine, has been explored to potentially reduce toxicity. researchgate.net

Halogenation: Halogen atoms can be introduced onto the plumbagin scaffold. For example, 3-chloroplumbagin and 6-bromoplumbagin have been synthesized to investigate the effect of halogen substituents on biological activity. zenodo.org

Dimerization: Dimeric compounds, such as diospyrin, which is related to plumbagin, have also been the subject of synthetic modification. researchgate.net

These synthetic modifications produce a diverse range of compounds for biological evaluation.

Analog TypeSynthetic MethodExample CompoundReference
Alkyl DerivativeReaction with carboxylic acid, silver nitrate, and ammonium peroxydisulfateAlkyl plumbagin researchgate.netindiandrugsonline.org
Piperazine (B1678402) AdductMichael addition with substituted piperazines3-(substituted piperazinyl)plumbagin ukessays.com
Halogenated DerivativeReaction with bromine in acetic acid6-Bromoplumbagin zenodo.org
Ester DerivativeAcetylationAcetyl plumbagin zenodo.org

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Plumbagin-d3

The synthesis of this compound requires the specific replacement of the three protons on the C-2 methyl group with deuterium atoms. Deuterated compounds are valuable as internal standards for quantitative analysis by mass spectrometry and for studying metabolic pathways and kinetic isotope effects. mdpi.comacs.org Two primary strategies can be employed for this site-specific isotopic labeling: precursor-based deuteration and catalytic exchange methods.

This "bottom-up" approach involves constructing the plumbagin molecule from smaller, readily available deuterated starting materials. cdnsciencepub.com For this compound, the synthesis would ideally start with a precursor containing a trideuteromethyl (–CD₃) group. A plausible synthetic route could involve the Diels-Alder reaction between a deuterated diene and a suitable benzoquinone, a common strategy for building the anthracene (B1667546) skeleton which can be adapted for naphthoquinones. cdnsciencepub.com The synthesis would proceed by building the naphthoquinone ring system onto a core structure that already contains the required deuterated methyl group. While potentially complex, this method ensures precise and complete labeling at the desired position without the risk of isotopic scrambling to other sites on the molecule.

Catalytic hydrogen-deuterium (H/D) exchange offers a "top-down" approach where the plumbagin molecule is synthesized first, and the protons on the methyl group are subsequently exchanged for deuterons. mdpi.com This is often more cost-effective than de novo synthesis from labeled precursors. mdpi.com

Base-Catalyzed Exchange: For this compound, a base-catalyzed H/D exchange is a highly effective method. mdpi.com The hydrogens on the carbon alpha to the carbonyl group (the methyl group in this case) are acidic enough to be removed by a base. In the presence of a deuterium source like deuterium oxide (D₂O), the resulting enolate intermediate is deuterated upon neutralization. This keto-enol tautomerism can be repeated under basic conditions to achieve high levels of deuterium incorporation specifically at the methyl group. mdpi.com

Metal-Catalyzed Exchange: Transition metal catalysts, particularly those from the platinum group (e.g., palladium, platinum, rhodium), are widely used for H/D exchange reactions. mdpi.comjst.go.jpjst.go.jp Palladium on carbon (Pd/C) can catalyze H/D exchange in D₂O, often under heat. jst.go.jp These methods can activate C-H bonds for deuteration. While some catalysts offer high regioselectivity, for a molecule like plumbagin, care must be taken to select conditions that favor exchange at the methyl group over the aromatic ring protons to avoid non-specific labeling. researchgate.net For example, ruthenium-on-carbon (Ru/C) has been shown to enable regiospecific deuterium incorporation at the α-positions of alcohols, highlighting the potential for catalyst-dependent selectivity. jst.go.jp

StrategyMethodDescriptionReference
Precursor-BasedDe Novo SynthesisBuilding the plumbagin molecule from a starting material already containing a deuterated methyl (–CD₃) group. cdnsciencepub.com
Catalytic ExchangeBase-Catalyzed ExchangeUsing a base and a deuterium source (e.g., D₂O) to exchange the acidic α-hydrogens of the methyl ketone via keto-enol tautomerism. mdpi.com
Metal-Catalyzed ExchangeEmploying a heterogeneous catalyst (e.g., Pd/C, Pt/C) and a deuterium source to facilitate H/D exchange at C-H bonds. mdpi.comjst.go.jpjst.go.jp

Radiochemical Synthesis Approaches and Their Comparative Analysis with Deuteration

Besides stable isotope labeling with deuterium, radiochemical synthesis provides another powerful tool for biological research. The most common radioisotope for labeling organic molecules is Carbon-14 (¹⁴C) due to its long half-life and the fact that its incorporation results in minimal structural perturbation. nih.govopenmedscience.com

A synthesis for 2-methyl-1,4-naphthoquinone labeled with ¹⁴C in the quinoid ring (at the C-4 position) has been reported. acs.org This synthesis starts with isotopic carbon dioxide (¹⁴CO₂) and proceeds through several steps to build the final labeled naphthoquinone. acs.org Additionally, plumbagin has been radiolabeled with Iodine-125 (¹²⁵I) to produce iodoplumbagin for imaging studies. iaea.org

Comparative Analysis:

Application: Deuterated compounds like this compound are primarily used as internal standards in mass spectrometry-based quantitative analyses and to investigate kinetic isotope effects in enzyme-catalyzed reactions. mdpi.comacs.org In contrast, radiolabeled compounds (e.g., with ¹⁴C or ³H) are used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of a compound in vivo and in vitro. nih.gov Radioiodinated derivatives are often developed for radio-imaging techniques like SPECT. iaea.orgworldscientific.com

Detection: Deuterium incorporation is detected by a shift in mass using mass spectrometry (MS) or by nuclear magnetic resonance (NMR) spectroscopy. nih.gov Radiotracers are detected by their radioactive decay, using techniques like liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS) for ¹⁴C, and gamma counters for isotopes like ¹²⁵I. nih.gov

Synthesis: The synthesis of deuterated compounds can often be achieved via simple H/D exchange on the final molecule. mdpi.com Radiochemical synthesis, especially with ¹⁴C, typically requires a more complex multi-step de novo synthesis starting from a simple labeled precursor like ¹⁴CO₂ or [¹⁴C]-methyl iodide. openmedscience.comacs.org

Novel Derivatization Strategies for Enhancing Biological Research Probes

Derivatization of the plumbagin molecule is a key strategy for creating tailored probes for biological research. By chemically modifying the parent compound, researchers can alter its properties to better suit specific experimental needs, such as improving selectivity, enhancing potency, or introducing reporter groups. ukessays.com

Several derivatization strategies have been employed:

Hydroquinone Formation: Plumbagin can be converted to its hydroquinonoid derivative. This modification alters the redox properties of the molecule and has been studied for its effect on biological activity. researchgate.net

Azo Derivatives: Azo groups have been coupled to the plumbagin structure to create derivatives such as 8-(phenylazo)plumbagin. These new compounds can form complexes with transition metals, creating probes with unique spectral and electrochemical properties. researchgate.net

Amine and Amide Linkages: The plumbagin scaffold can be linked to other molecules via Michael addition or esterification. The addition of piperazine rings at the C-3 position or the esterification of the C-5 hydroxyl group with moieties like S-allyl cysteine are examples of strategies to create hybrid molecules with potentially new biological profiles. ukessays.comresearchgate.net

Complexation with Metals: Plumbagin and its derivatives can act as ligands to form complexes with transition metals like copper, nickel, and cobalt. researchgate.net These metal complexes can exhibit different biological activities and physicochemical properties compared to the parent ligand, making them useful as specialized probes.

These novel derivatives expand the utility of plumbagin beyond its natural form, providing a versatile toolkit for exploring complex biological systems. ukessays.commdpi.com

Molecular and Cellular Mechanisms of Action of Plumbagin Contextual to Plumbagin D3 Research

Modulation of Intracellular Signaling Cascades

Plumbagin (B1678898) is recognized for its capacity to interfere with numerous intracellular signaling pathways that are fundamental to cell proliferation, survival, and inflammation.

Regulation of Kinase Pathways (e.g., PI3K/AKT/mTOR, MAPK, JNK, p38)

Plumbagin profoundly impacts several key kinase signaling cascades that are often dysregulated in various diseases. It is a well-documented inhibitor of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. springermedizin.ded-nb.infonih.gov Research shows that Plumbagin treatment leads to a significant reduction in the expression of the PI3K regulatory subunit p85 and diminishes the phosphorylation of downstream targets such as AKT and mTOR. aacrjournals.orgresearchgate.netdovepress.com This inhibitory action disrupts signals that promote cell survival and proliferation. springermedizin.de

Furthermore, Plumbagin modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in responding to cellular stress. nih.gov It can lower the phosphorylation levels of key MAPK members, including Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. aging-us.com Depending on the cellular context, the activation of the JNK and p38 pathways by Plumbagin has been linked to the induction of programmed cell death, or apoptosis. iiarjournals.orgnih.gov For instance, the activation of the p38 MAPK pathway can function as a sensor for oxidative stress, leading to apoptosis. iiarjournals.org Conversely, in some models, inhibition of the p38 MAPK pathway by Plumbagin has been shown to stimulate autophagy. mdpi.com

Kinase PathwayEffect of PlumbaginKey Molecular EventsAssociated Cellular Outcome
PI3K/AKT/mTOR InhibitionDecreased phosphorylation of PI3K, AKT, and mTOR. d-nb.infoaacrjournals.orgdovepress.com Reduced expression of PI3K p85 subunit. aacrjournals.orgInduction of autophagy, apoptosis, cell cycle arrest. springermedizin.decapes.gov.br
MAPK/ERK InhibitionDecreased phosphorylation of ERK1/2. aging-us.comresearchgate.netInhibition of cell proliferation. researchgate.net
MAPK/JNK ActivationIncreased phosphorylation of JNK. iiarjournals.orgInduction of apoptosis. iiarjournals.orgnih.gov
MAPK/p38 Context-dependentCan either activate or inhibit phosphorylation of p38. mdpi.comspringermedizin.deiiarjournals.orgActivation is linked to apoptosis; inhibition can promote autophagy. mdpi.comiiarjournals.org

Interference with Transcription Factor Activation (e.g., NF-κB, STAT3, AP-1)

A significant aspect of Plumbagin's mechanism of action is its ability to inhibit key transcription factors that regulate genes involved in inflammation, cell survival, and angiogenesis. Plumbagin is a potent suppressor of Nuclear Factor-kappaB (NF-κB) activation. mdpi.comnih.gov It has been shown to prevent the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα, thereby blocking the nuclear translocation of the active p65 subunit. mdpi.com

Similarly, Plumbagin effectively inhibits the Signal Transducer and Activator of Transcription 3 (STAT3). It suppresses both constitutive and inducible STAT3 activation by preventing its phosphorylation and subsequent DNA-binding activity. nih.govnih.gov This leads to the downregulation of STAT3-regulated genes like cyclin D1 and Bcl-xL. nih.gov The compound also inhibits the DNA binding of Activator Protein-1 (AP-1), another critical transcription factor involved in cellular proliferation and transformation. researchgate.netnih.gov

Transcription FactorEffect of PlumbaginKey Molecular EventsAssociated Cellular Outcome
NF-κB InhibitionPrevents IκBα kinase activation and p65 phosphorylation. mdpi.comnih.gov Can directly bind to p65 subunit. nih.govSuppression of inflammation, potentiation of apoptosis. mdpi.com
STAT3 InhibitionSuppresses phosphorylation at Tyr705 and Ser727. nih.gov Inhibits DNA-binding activity. researchgate.netnih.govInhibition of cell survival and proliferation genes (e.g., Bcl-xL, cyclin D1). nih.gov
AP-1 InhibitionInhibits DNA-binding activity. researchgate.netnih.govInhibition of cell proliferation and transformation. d-nb.info

Crosstalk with Autophagic and Apoptotic Pathways

Plumbagin is a known inducer of both apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process) in various cell types, particularly in cancer cells. nih.govnih.gov The induction of autophagy is frequently a direct consequence of its inhibition of the PI3K/AKT/mTOR signaling pathway, a key negative regulator of autophagy. dovepress.comcapes.gov.br

There is significant and complex crosstalk between Plumbagin-induced apoptosis and autophagy. nih.govcapes.gov.br In some cellular contexts, the induction of autophagy serves as a cell survival mechanism, and its inhibition can enhance the apoptotic effects of Plumbagin. capes.gov.br In other scenarios, Plumbagin can trigger autophagic cell death. researchgate.net Studies show that Plumbagin treatment leads to the modulation of key apoptotic regulatory proteins, such as decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL while increasing the expression of pro-apoptotic proteins like Bax. nih.govresearchgate.net This demonstrates a coordinated regulation of both cell death pathways. capes.gov.br

Interactions with Molecular Targets

Plumbagin's biological effects are rooted in its direct interaction with and modulation of specific proteins, including enzymes and components of larger protein complexes.

Enzyme Inhibition and Activation Profiles

Plumbagin has been identified as an inhibitor of several key enzymes. It acts as a competitive inhibitor of Dihydroorotase (DHOase), the third enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for cell proliferation. mdpi.com It also demonstrates significant inhibitory effects on several human cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. phcog.com Specifically, it has been shown to inhibit CYP3A4, CYP2C19, and CYP1A2. phcog.com In the context of infectious diseases, Plumbagin inhibits the Mycobacterium tuberculosis enzyme ThyX, a thymidylate synthase essential for bacterial survival. Furthermore, it has been shown to inhibit the activity of lysine (B10760008) acetyltransferase p300 (KAT3B). nih.gov

Enzyme TargetType of InteractionBiological PathwayInvestigated In
Dihydroorotase (DHOase) Competitive InhibitionPyrimidine BiosynthesisSaccharomyces cerevisiae, Human
Cytochrome P450 (CYP) 3A4 InhibitionDrug MetabolismHuman liver microsomes
Cytochrome P450 (CYP) 2C19 InhibitionDrug MetabolismHuman liver microsomes
Cytochrome P450 (CYP) 1A2 InhibitionDrug MetabolismHuman liver microsomes
Thymidylate synthase (ThyX) InhibitiondTMP SynthesisMycobacterium tuberculosis
Lysine Acetyltransferase p300 InhibitionHistone AcetylationHuman cells
Protein Kinase C ε (PKCε) Inhibition of expressionSignal TransductionHuman prostate cancer cells

Protein-Protein Interaction Modulation

The modulation of intracellular signaling pathways is fundamentally based on altering protein-protein interactions (PPIs). Plumbagin disrupts these interactions at multiple levels. For example, its inhibition of NF-κB and STAT3 activation prevents the necessary PPIs for their dimerization, nuclear translocation, and binding to co-activator proteins. mdpi.comnih.gov

Computational and proteomic studies have further elucidated Plumbagin's molecular interactome, predicting direct binding to key signaling proteins like PI3K, AKT, Bcl-2, NF-κB, and STAT3. nih.govplos.org This binding interferes with their native conformation and their ability to interact with downstream partners, effectively shutting down their signaling cascades. plos.org In some cases, Plumbagin's effects are mediated through redox modulation, where it reacts with thiol groups on proteins, such as glutathione (B108866) (GSH), leading to protein glutathionylation. nih.gov This modification of proteins, including NF-κB, can alter their structure and function, preventing their normal interactions and activity. mdpi.comnih.gov

Nucleic Acid Interactions and Alterations

Plumbagin, a naturally occurring naphthoquinone, has been shown to interact with and alter nucleic acids, a key aspect of its biological activity. frontiersin.org As a member of the naphthoquinone class of compounds, it can function as an alkylating and intercalating agent within the DNA double helix. mdpi.com This interaction can lead to significant structural changes in the DNA, ultimately contributing to the compound's genotoxic effects. frontiersin.org

Studies have demonstrated that plumbagin can induce DNA cleavage. For instance, in SiHa cancer cells, treatment with plumbagin resulted in noticeable DNA fragmentation. archivesofmedicalscience.com This effect is believed to be a consequence of the compound's ability to generate reactive oxygen species (ROS), which in turn can cause oxidative damage to the DNA. mdpi.com The interaction is not direct in all cases; instead, plumbagin-induced ROS can mediate the inhibition of enzymes like topoisomerase II, which is crucial for maintaining DNA topology, leading to DNA damage. osti.gov Furthermore, research using biophysical techniques has indicated that plumbagin forms a stable complex with DNA by targeting the minor groove of the double-stranded molecule. frontiersin.org This binding can induce a range of structural alterations, contributing to its genotoxicity. frontiersin.org

In some pathogenic organisms, such as S. aureus, plumbagin has been found to inhibit DNA gyrase, a type of topoisomerase essential for bacterial replication, by binding to the enzyme's active site. mdpi.com

Impact on Redox Homeostasis and Oxidative Stress Responses

Plumbagin significantly influences the redox balance within cells, a mechanism central to its various biological effects. mdpi.comnih.gov This is largely attributed to its capacity to generate reactive oxygen species (ROS) and interact with cellular antioxidant systems. nih.govnih.gov

A primary mechanism of plumbagin's action is the generation of ROS. nih.govtandfonline.com This process is believed to be a key contributor to its cytotoxic effects in various cancer cell lines. plos.orgnih.gov For example, in human cervical cancer cells, plumbagin-induced cell death is mediated by the production of ROS. rsc.org The generation of ROS by plumbagin can occur through various means, including the mobilization of endogenous copper ions, which then participate in redox cycling to produce these reactive species. mdpi.comoup.com

Plumbagin is recognized as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.govresearchgate.net Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). nih.govmdpi.com

Upon exposure to plumbagin, Nrf2 translocates from the cytosol to the nucleus, where it binds to the ARE and initiates the transcription of its target genes. nih.govnih.govmdpi.com This leads to an increased expression of several antioxidant enzymes, including heme oxygenase 1 (HO-1), SOD, CAT, GST, and GPx. mdpi.comnih.govnih.gov The activation of the Nrf2/ARE pathway by plumbagin has been observed in various cell types, including neuronal cells and chondrocytes. mdpi.comnih.gov This response is considered a protective mechanism against oxidative and metabolic insults. nih.govnih.gov

The activation of Nrf2 by plumbagin can be mediated by upstream signaling pathways, such as the PI3 kinase pathway. nih.gov By activating Nrf2, plumbagin can enhance the cell's antioxidant capacity, thereby mitigating the damaging effects of oxidative stress. mdpi.comunimi.it However, in some cancer cells, plumbagin has been shown to suppress the translocation of Nrf2 to the nucleus, thereby inhibiting the expression of its downstream targets and promoting apoptosis. mdpi.com This dual role highlights the context-dependent nature of plumbagin's interaction with the Nrf2 pathway. mdpi.comfrontiersin.org

Cell Cycle Regulatory Mechanisms

Plumbagin exerts significant effects on cell cycle progression, often leading to cell cycle arrest at different phases in various cancer cell lines. dovepress.comejgo.netspandidos-publications.com This is a key mechanism contributing to its anti-proliferative activity.

In human pancreatic cancer cells, plumbagin has been shown to induce cell cycle arrest by modulating the expression of several key cell cycle regulators. dovepress.com These include a decrease in the levels of CDK1/CDC2, cyclin B1, and cyclin D1, and an increase in the expression of p21Waf1/Cip1 and p27Kip1. dovepress.com Similarly, in human breast cancer cells, plumbagin can cause a G1 phase arrest, which is associated with the inhibition of cyclin D1 and cyclin E, and the upregulation of the tumor suppressor protein p53. ejgo.net

In cervical cancer cells, plumbagin has been observed to cause a strong G2/M phase arrest in SiHa cells and an S-G2/M phase arrest in HeLa cells. rsc.org This arrest is accompanied by a decrease in the expression of cyclin B1, cyclin A, cyclin E2, CDK1, and CDK2. rsc.org In colon cancer cells, plumbagin induces a G1 phase arrest by downregulating the expression of cyclin B1 and cyclin D1. spandidos-publications.com Furthermore, in breast cancer cells, plumbagin treatment can lead to a significant increase in the percentage of cells in the G2-M phase. aacrjournals.org The ability of plumbagin to halt the cell cycle at various checkpoints prevents cancer cells from proliferating and can ultimately lead to apoptosis. ejgo.netspandidos-publications.com

Exploration of Novel and Undefined Molecular Targets

Research into the molecular mechanisms of plumbagin continues to uncover novel and previously undefined targets, expanding our understanding of its diverse biological activities. mdpi.comacs.org

One such identified target is the 1,4-phosphatidylinositol 5-kinase (PI5K) its3. plos.org Using drug-induced haploinsufficiency screening in fission yeast, PI5K was identified as a new molecular target of plumbagin related to ROS generation. plos.org Inhibition of PI5K by plumbagin plays a significant role in the cytotoxicity associated with ROS production. plos.org

Computational and molecular docking studies have provided insights into the binding of plumbagin to several key cancer signaling proteins. researchgate.netplos.orgnih.gov These studies have explored its interaction with targets such as PI3Kγ, AKT1/PKBα, Bcl-2, NF-κB, and Stat3. researchgate.netplos.orgnih.gov For instance, plumbagin has been shown to inhibit the DNA-binding activity of Stat3 in prostate cancer cells. nih.govnih.gov It also targets the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell proliferation and survival. mdpi.comnih.gov Plumbagin can decrease the level of the PI3K subunit p85, leading to the inhibition of the downstream AKT/mTOR pathway. plos.orgnih.gov

Preclinical Efficacy Studies in Defined Biological Models in Vitro and in Vivo

Investigational Studies in Cancer Biology Models

Plumbagin (B1678898) exhibits potent anticancer properties by affecting key processes involved in tumor development and progression, including cell proliferation, apoptosis, angiogenesis, and metastasis. mdpi.com

Plumbagin has been shown to inhibit the growth of numerous cancer cell lines by arresting the cell cycle and inducing programmed cell death (apoptosis). nih.govresearchgate.net In hepatocellular carcinoma (HCC) cell lines HepG2 and LM3, Plumbagin effectively inhibited proliferation and colony formation. nih.govresearchgate.net This effect was linked to the downregulation of the SIVA/mTOR signaling pathway, as upregulating SIVA expression mitigated Plumbagin's antitumor activity. nih.gov Similarly, in lung cancer cells (A549), extracts with high Plumbagin content significantly reduced cell viability and proliferation. ijper.org The mechanism in lung cancer involves the induction of apoptosis through the stimulation of reactive oxygen species (ROS) formation, mitochondrial dysfunction, and activation of caspase-3. ijper.org

Studies across a panel of human and murine cancer cell lines confirm that Plumbagin's antiproliferative effects are due to apoptosis, marked by an increase in cleaved caspases 9 and 3 and a decrease in the Bcl-2/Bax ratio. researchgate.net In endocrine-resistant breast cancer cells, Plumbagin was found to inhibit colony-forming abilities and decrease markers associated with cancer stem cells. nih.gov

Table 1: Antiproliferative and Pro-apoptotic Effects of Plumbagin in Cancer Cell Lines
Cancer TypeCell Line(s)Key FindingsReported Mechanism of Action
Hepatocellular CarcinomaHepG2, LM3Inhibited cell proliferation and colony formation; induced apoptosis. nih.govresearchgate.netDownregulation of the SIVA/mTOR signaling pathway. nih.gov
Lung CancerA549Reduced cell viability and proliferation; induced apoptosis. ijper.orgInduction of ROS, mitochondrial dysfunction, activation of caspase-3. ijper.org
Breast Cancer (Endocrine Resistant)Not specifiedInhibited colony formation and mammosphere formation. nih.govAttenuation of Wnt/β-catenin signaling. nih.gov
Pancreatic CancerHPAF-II, AsPC-1Exhibited cytotoxic effects with low IC50 values. nih.govInduction of apoptosis (associated with BCL2 levels). nih.gov
Prostate CancerDU145, PC-3Reduced cancer cell growth and induced apoptosis. mdpi.comInduction of lethal endoplasmic reticulum (ER) stress via ROS elevation. mdpi.com

Plumbagin has demonstrated the ability to inhibit angiogenesis—the formation of new blood vessels essential for tumor growth—and metastasis in various animal models. In xenograft models using human colon carcinoma (HCT116) and prostate cancer (PC-3) cells, Plumbagin treatment significantly reduced tumor volume and weight. nih.gov This anti-tumor effect was attributed to the suppression of angiogenesis. nih.gov Mechanistically, Plumbagin was found to block the VEGFR2-mediated Ras/Rac/cofilin and Ras/MAPK signaling pathways in endothelial cells. nih.gov

In an orthotopic xenograft mouse model of human prostate cancer (PC-3M-luciferase cells), Plumbagin treatment significantly inhibited tumor growth and metastasis to organs such as the lymph nodes, lungs, and liver. wisc.edu This inhibition was associated with the reduced expression of markers for proliferation (Ki-67, PCNA), metastasis (MMP-2, MMP-9), and angiogenesis (CD31, VEGF). wisc.edu Similarly, in a gastric carcinoma xenograft model, Plumbagin suppressed tumor growth by inhibiting angiogenesis, as evidenced by decreased levels of VEGF, VEGFR2, and microvessel density (MVD). amegroups.orgamegroups.org The underlying mechanism in this model was linked to the downregulation of the NF-κB pathway. amegroups.org

Table 2: Effects of Plumbagin on Angiogenesis and Metastasis in Xenograft Models
Cancer TypeXenograft ModelKey FindingsReported Mechanism of Action
Colon & Prostate CancerHCT116 & PC-3 xenograftsReduced tumor volume and weight; suppressed tumor angiogenesis. nih.govBlocked VEGFR2-mediated Ras signaling pathways in endothelial cells. nih.gov
Prostate CancerPC-3M-luciferase orthotopic xenograftsInhibited primary tumor growth and metastasis to lymph nodes, lungs, and liver. wisc.eduDownregulated expression of VEGF, CD31, MMP-2, and MMP-9. wisc.edu
Gastric CarcinomaSGC-7901 xenograftsSuppressed tumor growth and reduced microvessel density. amegroups.orgamegroups.orgInhibited the NF-κB signaling pathway. amegroups.org
Breast Cancer (Endocrine Resistant)Orthotopic xenograftsInhibited tumor growth, angiogenesis, and metastasis. nih.govAttenuation of Wnt/β-catenin signaling and FGF2 expression. nih.gov

The efficacy of Plumbagin can be enhanced when used in combination with other therapeutic agents. In pancreatic cancer models, Plumbagin showed a significant synergistic anticancer activity when combined with Xanthohumol. nih.govresearchgate.netconsensus.app This combination led to a statistically significant increase in the survival of mice in a transgenic pancreatic cancer model (KPC). nih.govresearchgate.net

In the context of tongue squamous cell carcinoma (TSCC), Plumbagin was found to enhance the anticancer effects of the standard chemotherapy regimen PF (Cisplatin plus 5-fluorouracil). nih.gov The combination of Plumbagin and PF resulted in greater inhibition of cell proliferation, migration, and invasion in both standard (Cal27) and cisplatin-resistant (Cal27/CDDP) cell lines compared to PF alone. nih.gov This synergistic effect was also observed in vivo, where the combined treatment led to a greater reduction in tumor weight and volume in nude mice xenografts. nih.gov The mechanism for this chemosensitization involves the induction of S-phase cell cycle arrest and apoptosis via inhibition of the PI3K/AKT/mTOR/p70S6K pathway. nih.gov

Table 3: Combination Studies of Plumbagin with Other Agents
Cancer TypeCombination Agent(s)ModelKey Findings
Pancreatic CancerXanthohumolIn vitro cell lines (HPAF-II, AsPC-1) and in vivo KPC transgenic mouse model. nih.govresearchgate.netDemonstrated significant synergistic anticancer activity; increased survival in the mouse model. nih.govresearchgate.netconsensus.app
Tongue Squamous Cell CarcinomaPF (Cisplatin + 5-Fluorouracil)In vitro cell lines (Cal27, Cal27/CDDP) and in vivo nude mice xenografts. nih.govEnhanced PF sensitivity, leading to greater inhibition of proliferation and tumor growth; promoted S-phase arrest and apoptosis. nih.gov

Evaluation in Inflammatory and Autoimmune Disease Models

Plumbagin exhibits significant anti-inflammatory and immunomodulatory properties. nih.gov In a mouse model of endotoxic shock, pretreatment with Plumbagin increased the survival rate to approximately 90% by reducing circulating levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.gov

In the context of autoimmune diseases, Plumbagin has shown promise in a mouse model of rheumatoid arthritis (RA). researchgate.net It was found to alleviate the symptoms of collagen-induced arthritis by inhibiting inflammatory factors and matrix metalloproteinases (MMPs) through the regulation of the NF-κB pathway. researchgate.net Furthermore, in a mouse model for multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE), Plumbagin was shown to ameliorate the disease. plos.org Its therapeutic effect in EAE is mediated by the downregulation of the JAK-STAT and NF-κB signaling pathways, which leads to the inhibition of encephalitogenic T-cell responses and a reduction in the production of key inflammatory cytokines IFN-γ and IL-17. plos.org

Studies in Neurodegenerative Disease Models

The anti-inflammatory and antioxidant activities of Plumbagin suggest its potential for treating neurodegenerative diseases, which often have an inflammatory component. researchgate.netnih.gov In activated microglial cells, which are key players in neuroinflammation, Plumbagin was able to inhibit the synthesis of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner. nih.gov By suppressing the production of such pro-inflammatory mediators, Plumbagin may help halt the progression of neurodegeneration. nih.gov

In a scopolamine-induced rat model of Alzheimer's disease, Plumbagin administration significantly improved cognitive function and reduced levels of acetylcholinesterase (AChE), oxidative stress, and neuroinflammatory markers like IL-6 and TNF-α. nih.gov It also reversed neuronal loss in the hippocampus, suggesting a neuroprotective effect potentially mediated through the inhibition of GSK-3β. nih.gov Plumbagin has also been identified as having neuroprotective activity and can promote the generation of astrocytes from spinal cord neural progenitors by activating the transcription factor Stat3. researchgate.net

Investigations in Musculoskeletal and Bone Metabolism Models

Plumbagin has been shown to have a reciprocal modulatory effect on bone cells, suggesting its potential in treating bone metabolism disorders. nih.gov Studies show that it can enhance the differentiation of osteoblasts, the cells responsible for bone formation. nih.govresearchgate.net In a model of glucocorticoid-induced osteoporosis, Plumbagin offered significant protection against cellular damage by regulating oxidative stress and apoptosis, while promoting the expression of osteogenic markers like OCN, OPN, and Runx2. nih.gov This protective role is partly mediated through the Nrf-2 pathway. nih.gov

Conversely, Plumbagin can also suppress the differentiation of osteoclasts, the cells that resorb bone tissue. researchgate.net It inhibits RANKL-induced osteoclastogenesis by modulating key signaling pathways like NF-κB and MAPK. researchgate.net However, other studies have found that under certain conditions, Plumbagin can enhance osteoclast formation in bone marrow-derived macrophages through the rapid activation of NFATc1 and mTOR signaling. mdpi.com This dual action highlights the complex role of Plumbagin in bone biology and suggests it could be a candidate for further investigation in diseases like osteoporosis. nih.govresearchgate.net

Research in Other Disease Models (e.g., Metabolic Disorders)

Plumbagin, a naturally occurring naphthoquinone, has been the subject of preclinical research to evaluate its efficacy in various metabolic disorders, including obesity, non-alcoholic fatty liver disease (NAFLD), and diabetes. researchgate.netresearchgate.net In vitro and in vivo studies have explored its mechanisms of action, focusing on its effects on lipid metabolism, glucose homeostasis, inflammation, and oxidative stress.

In Vivo Studies in Animal Models

Obesity and Nonalcoholic Fatty Liver Disease (NAFLD)

Research using rat models has demonstrated Plumbagin's potential in mitigating obesity and NAFLD. In a study where rats were fed a high-fructose diet to induce these conditions, administration of Plumbagin led to significant improvements in several metabolic parameters. nih.govresearchgate.net Fructose feeding resulted in increased body weight gain, visceral fat, and liver weight, all of which were mitigated by Plumbagin treatment. nih.gov Histopathological analysis revealed that Plumbagin reduced the hypertrophy of adipocytes and ameliorated degenerative changes, such as steatosis and ballooning of hepatocytes, in the liver. nih.govresearchgate.net

Mechanistically, Plumbagin was found to exert antioxidant, anti-inflammatory, and anti-fibrotic effects in the liver. nih.gov It influenced the expression of key genes involved in lipid metabolism, reducing the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and increasing that of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). nih.gov Further studies have shown that Plumbagin can inhibit pancreatic lipase, an enzyme crucial for fat digestion, which contributes to its anti-obesity effects. nih.gov In vivo evaluations confirmed that rats treated with Plumbagin showed a significant decrease in serum triglycerides. nih.gov

Interactive Data Table: Effects of Plumbagin on Fructose-Induced Obesity and NAFLD in Rats

ParameterEffect of High-Fructose DietEffect of Plumbagin TreatmentReference
Body Weight GainSignificant IncreaseMitigated nih.gov
Visceral FatSignificant IncreaseMitigated nih.gov
Liver WeightSignificant IncreaseMitigated nih.gov
Blood GlucoseSignificant IncreaseMitigated nih.gov
InsulinSignificant IncreaseMitigated nih.gov
DyslipidemiaPresentMitigated nih.gov
Hepatic LipidsIncreasedReduced nih.gov
Adipocyte HypertrophyPresentReduced nih.govresearchgate.net
Liver DegenerationPresentAmeliorated nih.govresearchgate.net
SREBP-1c Gene Expression-Reduced nih.gov
PPAR-α Gene Expression-Increased nih.gov

Diabetes

In streptozotocin (B1681764) (STZ)-induced diabetic rat models, Plumbagin demonstrated significant antidiabetic effects. nih.gov Oral administration of the compound led to a significant reduction in blood glucose levels and positively altered other biochemical parameters, bringing them closer to normal. nih.gov The study investigated carbohydrate metabolism enzymes, finding that Plumbagin increased the activity of hexokinase while decreasing the activities of glucose-6-phosphatase and fructose-1,6-bisphosphatase. nih.gov

A key finding was Plumbagin's effect on Glucose Transporter Type 4 (GLUT4), a critical protein for glucose uptake into cells. Treatment with Plumbagin resulted in enhanced GLUT4 mRNA and protein expression in the skeletal muscles of diabetic rats. nih.govresearchgate.net This suggests that Plumbagin may contribute to glucose homeostasis by enhancing GLUT4 translocation. nih.gov

Interactive Data Table: Effects of Plumbagin in STZ-Induced Diabetic Rats

ParameterEffect in Diabetic RatsEffect of Plumbagin TreatmentReference
Blood GlucoseElevatedSignificantly Reduced nih.gov
Plasma InsulinAlteredNormalized nih.gov
Hexokinase ActivityAlteredIncreased nih.gov
Glucose-6-Phosphatase ActivityAlteredDecreased nih.gov
Fructose-1,6-Bisphosphatase ActivityAlteredDecreased nih.gov
GLUT4 mRNA ExpressionAlteredEnhanced nih.govresearchgate.net
GLUT4 Protein ExpressionAlteredEnhanced nih.govresearchgate.net

In Vitro Studies

In vitro investigations have complemented the findings from animal models. Studies using 3T3-L1 cells, a common model for adipocytes, have shown that Plumbagin has a significant anti-adipogenic effect. nih.gov This was demonstrated by reduced Oil Red O staining, which indicates less lipid accumulation, and decreased triglyceride content in the cells. nih.gov

Further in vitro assays have evaluated Plumbagin's effect on key enzymes related to carbohydrate digestion. The compound has been shown to inhibit α-amylase and α-glucosidase, enzymes that break down carbohydrates into simple sugars. nih.govmouau.edu.ng This inhibitory action suggests a mechanism for controlling post-meal blood glucose spikes. nih.gov The antidiabetic potential of Plumbagin is also supported by its ability to inhibit protein glycation, a process implicated in diabetic complications. mouau.edu.ng Additionally, Plumbagin has been identified as a potential inhibitor of Cathepsin L (CTSL), a therapeutic target for metabolic disorders. researchgate.net

Preclinical Pharmacokinetics and Metabolism of Plumbagin and Plumbagin D3

Preclinical Absorption, Distribution, and Elimination Profiles

Studies in animal models have revealed key aspects of the absorption, distribution, and elimination of plumbagin (B1678898). Following oral administration in rats, plumbagin exhibits delayed absorption. d-nb.infonih.gov In one study, the time to reach maximum plasma concentration (Tmax) was found to be approximately 5 hours. nih.gov Another study reported a median Tmax of 9.63 hours. d-nb.infonih.gov The oral bioavailability of plumbagin in Sprague-Dawley rats has been determined to be about 38.7%. tandfonline.comnih.gov

Once absorbed, plumbagin is distributed to various organs. Research involving a labeled plumbagin complex in mice showed high concentrations in the liver, followed by the lungs, stomach, large intestine, and kidneys. nih.gov The lipophilic nature of plumbagin facilitates its distribution into different tissues. researchgate.net

The elimination of plumbagin occurs relatively quickly, with a reported short biological half-life. tandfonline.comtandfonline.comtandfonline.com One study in rats indicated a median elimination half-life of 5.0 hours. d-nb.infonih.gov Another study using a plumbagin-labeled complex observed a shorter elimination half-life of about 2 to 3 hours in the blood. mdpi.comnih.gov The primary routes of excretion are through the hepatobiliary and pulmonary systems. mdpi.comnih.gov Urinary excretion has also been observed, with plumbagin being detectable in rat urine for up to 96 hours after a single oral dose, although the total recovery was only 3–5%. d-nb.infonih.gov

Novel drug delivery systems, such as nanoliposomes and chitosan (B1678972) microspheres, have been developed to improve the pharmacokinetic profile of plumbagin. tandfonline.comtandfonline.comtandfonline.comtandfonline.com For instance, a pegylated liposomal formulation of plumbagin showed a 36.38-fold improvement in plasma half-life and a 3.13-fold increase in bioavailability in mice. tandfonline.com Similarly, chitosan-based microspheres increased the elimination half-life of plumbagin by 22.2-fold in mice. tandfonline.comtandfonline.com

Table 1: Pharmacokinetic Parameters of Plumbagin in Preclinical Models

Parameter Value Animal Model Reference
Oral Bioavailability ~38.7% Sprague-Dawley Rats tandfonline.comnih.gov
Tmax (Oral) 5 hours Rats nih.gov
Tmax (Oral) 9.63 hours Rats d-nb.infonih.gov
Elimination Half-life 5.0 hours Rats d-nb.infonih.gov
Elimination Half-life (Labeled Complex) 2-3 hours Mice mdpi.comnih.gov
Elimination Half-life (Chitosan Microspheres) 22.2-fold increase Mice tandfonline.comtandfonline.com

Metabolic Fate and Biotransformation Pathways in Animal Models

Cytochrome P450 (CYP450) enzymes are a major family of enzymes involved in the metabolism of a wide range of compounds, including drugs and xenobiotics. nih.govmdpi.commdpi.com Studies have investigated the interaction of plumbagin with various CYP isoforms.

In rat liver microsomes (RLMs), plumbagin has been shown to inhibit several CYP enzymes. The types of inhibition observed were mixed inhibition for CYP1A2 and CYP2D1, and competitive inhibition for CYP2B1, CYP2C11, and CYP2E1. nih.gov The corresponding inhibition constants (Ki) were 2.64 μM, 9.49 μM, 9.93 μM, 7.85 μM, and 6.28 μM, respectively. nih.gov However, another study in rats found that plumbagin did not modulate the mRNA expression and activities of CYP1A2 and CYP3A11. d-nb.infonih.govnih.gov This suggests that metabolic interactions with drugs metabolized by these specific enzymes are unlikely. d-nb.infonih.gov

In human liver microsomes (HLMs), plumbagin demonstrated inhibitory effects on six major CYP isoforms: CYP1A2, CYP2B6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4. nih.gov The inhibition was found to be non-competitive for CYP1A2 and mixed for the other five isoforms. nih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, were determined to be 7.49 μM (CYP1A2), 13.10 μM (CYP2B6), 10.94 μM (CYP2C9), 10.21 μM (CYP2D6), 6.54 μM (CYP2E1), and 6.45 μM (CYP3A4). nih.gov No significant time-dependent inhibition was observed for any of these CYPs in either human or rat liver microsomes. nih.gov

Stable isotope-labeled compounds, such as Plumbagin-d3, are invaluable tools in metabolic studies. nih.govbioanalysis-zone.com They serve as tracers to help identify and quantify metabolites in complex biological matrices. The use of a deuterated internal standard like this compound in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the differentiation of the drug and its metabolites from endogenous compounds. nih.gov

While specific studies detailing the use of this compound to identify all its metabolites were not found in the provided search results, the general principle involves administering the labeled compound and analyzing biological samples (e.g., plasma, urine, feces) to detect signals corresponding to the parent drug and its modified forms. admescope.com The mass shift introduced by the deuterium (B1214612) atoms allows for the confident identification of drug-related material.

Application of this compound in Quantitative Bioanalytical Assays for Preclinical Pharmacokinetics

This compound is ideally suited for use as an internal standard (IS) in quantitative bioanalytical assays for preclinical pharmacokinetic studies. nih.govbioanalysis-zone.comcerilliant.com The use of a stable isotope-labeled IS is considered the gold standard in LC-MS/MS-based bioanalysis because its physicochemical properties are nearly identical to the analyte of interest. nih.govbioanalysis-zone.com

This similarity ensures that the IS and the analyte behave similarly during sample preparation, extraction, and chromatographic separation, which helps to correct for variability in these steps and for matrix effects that can suppress or enhance the ionization of the analyte. nih.govgmp-compliance.org In a typical assay, a known amount of this compound would be added to all samples, including calibration standards and quality controls, before processing. gmp-compliance.org The ratio of the peak area of plumbagin to the peak area of this compound is then used to construct a calibration curve and to quantify the concentration of plumbagin in unknown samples. nih.gov

The development of a robust LC-MS/MS method for plumbagin in rat plasma has been reported, achieving a lower limit of quantification (LLOQ) of 10 ng/mL. nih.gov While this particular study did not specify the use of this compound, a deuterated analog would be the preferred internal standard for such a method to ensure the highest accuracy and precision. nih.gov

Factors Influencing Preclinical Pharmacokinetic Variability

Several factors can contribute to the variability observed in the preclinical pharmacokinetics of plumbagin. One significant factor is its low aqueous solubility and high lipophilicity. tandfonline.com These properties can lead to variable absorption from the gastrointestinal tract. tandfonline.com

The formulation of the drug can also have a substantial impact. As mentioned earlier, encapsulating plumbagin in delivery systems like liposomes or microspheres can dramatically alter its pharmacokinetic profile by improving solubility, increasing bioavailability, and prolonging its circulation time. tandfonline.comtandfonline.comtandfonline.comtandfonline.com

Interspecies differences in metabolism can also lead to pharmacokinetic variability. admescope.com The rates and pathways of metabolism, including the activity of different CYP450 enzymes, can vary between animal species, which can affect the clearance and half-life of the compound. nih.gov

Advanced Analytical Methodologies for Plumbagin and Plumbagin D3 Research

Chromatographic Separation Techniques for Compound Isolation and Purity Assessment

Chromatography is a cornerstone for the isolation and purity assessment of Plumbagin (B1678898) from natural sources or synthetic reactions. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques. nih.govresearchgate.net

Reverse-phase HPLC (RP-HPLC) is frequently used for the quantification of Plumbagin. nih.govnih.gov These methods typically utilize a C18 column and a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and buffer, with detection commonly performed using UV-Vis or photodiode array (PDA) detectors at wavelengths around 254 nm or 265 nm. nih.govresearchgate.netnih.gov The developed HPLC methods have been shown to be simple, rapid, accurate, and sensitive for determining Plumbagin content. nih.govsemanticscholar.org For instance, one validated RP-HPLC method reported a retention time for Plumbagin of approximately 7.5 minutes using a methanol and water (65:35 v/v) mobile phase. nih.gov The purity of an isolated compound can be confirmed by the presence of a single, sharp chromatographic peak and comparison of its retention time with a certified reference standard.

HPTLC is another valuable tool for the quantification and purity assessment of Plumbagin. scialert.net It offers the advantage of processing multiple samples simultaneously. A typical HPTLC method might use a mobile phase like toluene: ethyl acetate (B1210297): methanol (8:1:1) or hexane: ethyl acetate (8:2). nih.govscialert.net The purity of the Plumbagin spot on the HPTLC plate can be assessed by comparing its Rf value and spectral data with a standard. scialert.nettandfonline.com For example, an Rf value of 0.78 has been reported for Plumbagin using a specific mobile phase. scialert.net

Table 1: Examples of Chromatographic Conditions for Plumbagin Analysis

Technique Column/Stationary Phase Mobile Phase Detection Retention Time (tR) / Rf Reference
RP-HPLC Reverse Phase C18 Methanol:Water (65:35, v/v) UV at 265 nm 7.5 ± 0.2 min nih.gov
RP-HPLC Prontosil C18, AQ Mixture of Acetonitrile and Buffer ELSD Not Specified researchgate.net
RP-HPLC ZORBAX Extend-C18 Water:Methanol (10:90, v/v) MS/MS Not Specified nih.gov
HPTLC Silica Gel Toluene:Ethyl Acetate:Methanol (8:1:1) Densitometry Rf = 0.78 scialert.net
HPTLC Silica Gel n-Hexane:Ethyl Formate (9:1) CAMAG TLC Scanner 3 at 254nm Rf = 0.37 tandfonline.com

Mass Spectrometry Applications for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive quantification of Plumbagin. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for analyzing Plumbagin in complex matrices. Electrospray ionization (ESI) is a common ionization technique used for Plumbagin analysis. nih.gov

For identification, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. In one study, the transition of the deprotonated molecule [M-H]⁻ at m/z 187 to the product ion [M-H-CO]⁻ at m/z 159 was monitored for Plumbagin analysis using multiple reaction monitoring (MRM), a highly specific and sensitive quantification technique. nih.gov

In quantitative bioanalysis, accuracy and precision can be compromised by various factors, including matrix effects and variability in sample preparation and instrument response. nih.gov To correct for these variations, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. Plumbagin-d3, a deuterated analog of Plumbagin, is an ideal internal standard for the quantification of Plumbagin by LC-MS/MS.

Because SIL internal standards like this compound have nearly identical chemical and physical properties to the analyte, they co-elute during chromatography and experience similar ionization suppression or enhancement in the mass spectrometer's ion source. thermofisher.com By adding a known amount of this compound to every sample and standard, quantification is based on the ratio of the analyte's response to the internal standard's response. nebiolab.com This ratiometric approach effectively cancels out variations, leading to highly accurate and reliable data. nih.govnebiolab.com The use of a deuterated internal standard is a critical refinement for developing robust quantitative methods. nih.gov

Table 2: Principle of Quantification using this compound as an Internal Standard

Sample Analyte (Plumbagin) Response Internal Standard (this compound) Response Response Ratio (Analyte/IS) Calculated Concentration
Standard 1 10,000 50,000 0.2 Known Concentration
Standard 2 50,000 51,000 0.98 Known Concentration
Unknown Sample 25,000 49,000 0.51 Determined from Calibration Curve
Spiked Sample 35,000 (Variable due to matrix effect) 34,000 (Variable due to matrix effect) 1.03 Accurately Determined from Ratio

This table is illustrative to demonstrate the concept.

Understanding the metabolic fate of a compound is crucial in pharmacology and toxicology. This compound serves as a powerful tool in metabolite profiling and isotope tracing studies. nih.gov By introducing this compound into an in vitro or in vivo system, researchers can track its biotransformation.

Metabolites derived from this compound will retain the deuterium (B1214612) labels, resulting in a characteristic mass shift compared to the endogenous, unlabeled molecules. Using high-resolution mass spectrometry, researchers can screen the complex metabolome for these specific isotopic signatures. nih.govfrontiersin.org This stable isotope tracing (SIT) approach allows for the confident identification of drug-related metabolites, distinguishing them from the thousands of endogenous compounds present in a biological sample. frontiersin.org This methodology helps to elucidate metabolic pathways, identify novel metabolites, and understand how factors like disease or co-administered drugs might alter the compound's metabolism. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of molecules like Plumbagin and its deuterated analog. seejph.comseejph.comresearchgate.net ¹H NMR (Proton NMR) provides detailed information about the chemical environment of hydrogen atoms in the molecule, confirming the core structure, including the naphthoquinone skeleton, the methyl group, and the aromatic protons. seejph.comresearchgate.net

NMR is also a powerful method for determining the isotopic purity of this compound. rsc.orgnih.gov By comparing the integration of signals from the labeled sites with those from residual, unlabeled sites or a known internal standard, the percentage of isotopic enrichment can be accurately calculated. rsc.org This is a critical quality control step, as the presence of unlabeled Plumbagin in the this compound standard can affect the accuracy of quantitative studies. waters.comresearchgate.net

Table 3: Representative ¹H NMR Chemical Shifts for Plumbagin

Proton Chemical Shift (δ) ppm Multiplicity Reference
Me-2 ~2.2 Singlet seejph.com
H-3 ~6.8 Singlet/Multiplet seejph.com
Aromatic Protons ~7.2 - 7.6 Multiplet seejph.com
OH-5 ~12.0 Singlet Not specified

Note: Chemical shifts can vary slightly depending on the solvent used.

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide powerful insights into the molecular interactions of Plumbagin that are often difficult to study experimentally. These in silico approaches are crucial for understanding its mechanism of action and for guiding drug discovery efforts.

Molecular docking is a computational technique used to predict how a small molecule, such as Plumbagin, binds to a macromolecular target, typically a protein. tandfonline.comijper.org This method scores different binding poses based on their predicted binding affinity (e.g., in kcal/mol), helping to identify the most likely interaction mode. tandfonline.comtjnpr.org Numerous studies have used molecular docking to investigate Plumbagin's interactions with various cancer-related proteins, including PI3Kγ, AKT1, Bcl-2, NF-κB, and caspases. ijper.orgplos.orgnih.gov These studies identify key amino acid residues within the protein's binding site that form hydrogen bonds or hydrophobic interactions with Plumbagin, providing a structural basis for its inhibitory activity. plos.orgnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to assess the dynamic stability of the Plumbagin-protein complex over time. tandfonline.commdpi.com MD simulations model the movements and interactions of atoms in the complex, providing a more realistic view of the binding. researchgate.net These simulations can confirm the stability of the interactions predicted by docking and reveal conformational changes in the protein or ligand upon binding. tandfonline.comresearchgate.net

Table 4: Examples of Plumbagin's Protein Targets Studied by Molecular Docking

Protein Target Function Predicted Binding Energy (kcal/mol) Reference
Caspase-3 Apoptosis Execution -10.13 ijper.org
Caspase-9 Apoptosis Initiation -5.3 tandfonline.comscilit.com
Bcl-2 Anti-apoptotic protein Not explicitly stated, but interactions analyzed plos.orgnih.gov
PI3Kγ Cell signaling, proliferation Not explicitly stated, but interactions analyzed plos.orgnih.gov
NF-κB Inflammation, cell survival Not explicitly stated, but interactions analyzed plos.orgnih.gov
TNF-α Pro-inflammatory cytokine -5.60 tjnpr.org
IL-17A Pro-inflammatory cytokine -6.04 tjnpr.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to ascertain a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of plumbagin research, QSAR studies are pivotal for understanding how modifications to the 1,4-naphthoquinone (B94277) scaffold influence its therapeutic or biological effects. These models are instrumental in the rational design of novel plumbagin derivatives with enhanced potency and selectivity.

QSAR analyses typically involve generating a dataset of plumbagin analogs and quantifying their biological activity, such as cytotoxicity against cancer cell lines. researchgate.net Subsequently, various molecular descriptors are calculated for each analog. These descriptors can be steric, electronic, or lipophilic in nature and serve to numerically represent the physicochemical properties of the molecules. Through statistical methods like multiple linear regression, a model is built that predicts activity based on these descriptors. dovepress.comnih.gov

Research has shown that for 1,4-naphthoquinone derivatives, including those based on plumbagin, key factors influencing activity include lipophilicity and the specific nature of functional groups attached to the core structure. core.ac.uk For instance, studies on plumbagin derivatives have explored how the addition of different substituents impacts their potential to inhibit specific cellular targets, such as signal transducer and activator of transcription 3 (STAT3). researchgate.net Molecular docking simulations are often used in conjunction with QSAR to visualize how these structural changes affect the binding of the compound to its biological target. researchgate.net A theoretical QSAR study on a series of 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives identified specific electronic zones within the molecular skeleton that are potentially involved in the biological interaction with the P2X7 receptor. jst.go.jp

The validation of a QSAR model is critical to ensure its predictive power. researchgate.net A high value for the cross-validated R² (q²) is a necessary, but not sufficient, condition for a model to be considered predictive. researchgate.net The ultimate goal of these models is to guide the synthesis of new chemical entities with improved activity profiles, accelerating the drug discovery process for this class of compounds. dovepress.com

Table 1: Examples of QSAR/SAR Findings for Plumbagin and Naphthoquinone Derivatives

Compound Class Biological Target/Activity Key Structural Findings from QSAR/SAR Studies Citation(s)
Plumbagin Derivatives STAT3 Inhibition (Anticancer) The hydroxyl group at the C-5 position is crucial for hydrogen bonding and interaction with the STAT3 protein. researchgate.net
7-methyl Juglone Derivatives Cytotoxicity in Cancer Cells Hydroxyl groups at the 2- and 5-positions play a critical role in the cytotoxic effects of the compounds. mdpi.com
2-hydroxy-1,4-naphthoquinone Derivatives P2X7 Receptor Inhibition The electronic structure of the common naphthoquinone skeleton, rather than the direct participation of substituents, is key to the biological interaction. jst.go.jp

Bioanalytical Method Validation for Complex Biological Matrices

The accurate quantification of plumbagin in complex biological matrices such as plasma is essential for pharmacokinetic and metabolic studies. The development and validation of robust bioanalytical methods are therefore a prerequisite for such research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique used for this purpose due to its high sensitivity, specificity, and speed. nih.govdntb.gov.ua

In LC-MS/MS analysis, a stable isotope-labeled internal standard (IS) is crucial for achieving accurate and precise quantification. This compound, a deuterated form of plumbagin, is an ideal IS for this application. Because its physicochemical properties and chromatographic retention time are nearly identical to plumbagin, it can effectively compensate for variations during sample preparation and analysis. However, its mass is different, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.

The validation of a bioanalytical method is performed according to international guidelines and involves assessing several key parameters:

Specificity and Selectivity: The method must be able to differentiate and quantify the analyte from other components in the matrix. researchgate.net This is often achieved using Multiple Reaction Monitoring (MRM), which monitors a specific precursor-to-product ion transition for both plumbagin (e.g., m/z 187 → 159) and its internal standard. nih.govresearchgate.net

Linearity: The method's response must be proportional to the concentration of the analyte over a specified range. Calibration curves are constructed, and a correlation coefficient (r² or R²) close to 1.0 indicates good linearity. nih.govtandfonline.com

Accuracy and Precision: Accuracy measures how close the determined concentration is to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels (low, medium, and high quality control samples) both within a single analytical run (intra-day) and across different runs (inter-day). nih.govresearchgate.nettandfonline.com

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.govtandfonline.com

Recovery: The efficiency of the extraction process used to isolate the analyte from the biological matrix is measured by the recovery. nih.govtandfonline.com

Stability: The stability of the analyte is tested under various conditions, including freeze-thaw cycles and storage, to ensure that the concentration does not change during sample handling and analysis. researchgate.net

Studies have successfully developed and validated LC-MS/MS methods for quantifying plumbagin in both rat and mouse plasma, demonstrating the feasibility of conducting detailed pharmacokinetic evaluations. nih.govtandfonline.com

Table 2: Summary of Bioanalytical Method Validation Parameters for Plumbagin Quantification

Parameter Study 1 (Rat Plasma) Study 2 (Mice Plasma)
Analytical Method LC-MS/MS HPLC
Linearity Range 10–2000 ng/mL 0.1–10 µg/mL (100-10,000 ng/mL)
Correlation Coefficient (r²) > 0.995 > 0.996
Lower Limit of Quantification (LLOQ) 10 ng/mL 0.1 µg/mL (100 ng/mL)
Precision (% RSD) < 17% (Intra- and Inter-day) 3.29% – 10.14%
Accuracy (% Bias / % Mean) < 17% (Intra- and Inter-day) 87.30% – 97.91%
Extraction Recovery ~80% ~62% – 69%
Internal Standard (IS) Used Not specified (Method developed for use with IS) Yes (Unspecified)

| Citation(s) | nih.gov | tandfonline.comresearchgate.nettandfonline.com |

Table 3: List of Mentioned Compounds

Compound Name
Plumbagin
This compound
7-methyl juglone
Juglone
Lawsone
Menadione
Emodin
Shikonin
Lapachol
Alkannin
5-flurouracil
Cisplatin (B142131)
Chlorzoxazone
Repaglinide
Cotinine-d3
Benzoylecgonine-d3

Novel Drug Delivery Systems and Formulation Research Preclinical

Encapsulation in Nanocarriers for Enhanced Preclinical Efficacy

Encapsulation within nanocarriers is a key strategy to improve the therapeutic index of drugs like Plumbagin (B1678898). scienceopen.com These systems can protect the drug from degradation, increase its solubility, and provide controlled release, leading to improved bioavailability and efficacy. scienceopen.com

Liposomes, which are vesicular structures composed of lipid bilayers, have been investigated as carriers for Plumbagin to increase its circulation time and therapeutic effectiveness. nih.gov

Conventional and Pegylated Liposomes: Preclinical studies have explored both conventional and long-circulating pegylated liposomal formulations of Plumbagin. nih.gov The thin-film hydration method is a common technique for preparing these liposomes. nih.gov Research has shown that the drug-to-lipid molar ratio is a critical parameter influencing particle size and encapsulation efficiency, with a ratio of 1:20 being identified as optimal in one study. nih.gov

In Vitro Release: Liposomal formulations of Plumbagin typically exhibit a biphasic release pattern in phosphate-buffered saline (pH 7.4), characterized by an initial burst release followed by a sustained release phase. nih.gov The inclusion of cholesterol in the formulation can modulate the release rate; higher cholesterol content generally leads to a slower, more sustained release. tandfonline.com

Pharmacokinetics: Encapsulation in liposomes significantly enhances the pharmacokinetic profile of Plumbagin. In a preclinical study using a mouse model, the elimination half-life of Plumbagin was dramatically increased. nih.gov

Table 1: Elimination Half-Life of Plumbagin Formulations in Mice
FormulationElimination Half-Life (T½) (minutes)
Free Plumbagin35.89 ± 7.95
Conventional Liposomes346.87 ± 33.82
Pegylated Liposomes1305.76 ± 278.16

This table is based on data from a preclinical study and illustrates the significant improvement in plasma half-life achieved with liposomal encapsulation, particularly with pegylation. nih.gov

Efficacy: In preclinical melanoma models, Plumbagin administered in long-circulating liposomes demonstrated superior antitumor efficacy compared to free Plumbagin. nih.gov

Nanoemulsions are another promising approach to formulate poorly water-soluble compounds like Plumbagin. nih.gov They have the potential to increase absorption, bioavailability, and penetration across biological membranes. nih.gov

Oleic Acid-Based Nanoemulsions: An oleic acid-based nanoemulsion of Plumbagin has been developed using high-pressure homogenization with polysorbate 80 as a surfactant. nih.gov Oleic acid was selected for its ability to solubilize Plumbagin effectively. nih.gov

Formulation and Stability: The particle size of these nanoemulsions can be controlled by adjusting the surfactant concentration. nih.gov Formulations with a surfactant content between 1.0% and 3.5% (w/w) have shown narrow particle size distributions and good stability over time. nih.gov A formulation with a Z-average diameter of 135 nm demonstrated good retention of its size distribution. nih.gov

In Vitro Release: A Plumbagin-loaded nanoemulsion showed an exponential release profile in simulated gastric and intestinal fluids, with half-lives of 6.1 hours and 7.0 hours, respectively. nih.gov

Preclinical Efficacy: In vitro studies on prostate cancer cells showed that the plumbagin-loaded nanoemulsion had a greater cytotoxic effect compared to free plumbagin, with IC50 values of 3.1 µM versus 4.3 µM after 24 hours. nih.gov This enhanced effect is attributed to potentially increased cellular uptake and the stabilizing effect of the nanoemulsion. nih.gov

Polymeric nanoparticles and solid lipid nanoparticles (SLNs) offer versatile platforms for drug delivery, providing advantages in terms of stability, controlled release, and the ability to be functionalized for targeted delivery. frontiersin.orgdovepress.com

Chitosan-Based Microspheres: Chitosan (B1678972), a biodegradable polymer, has been used to create microspheres for Plumbagin. tandfonline.com These microspheres can be prepared using an emulsion cross-linking method. tandfonline.com

Pharmacokinetics: In a preclinical study, chitosan-based microspheres of Plumbagin showed a 22.2-fold increase in elimination half-life compared to free Plumbagin. researchgate.net The area under the concentration-time curve (AUC) was increased 9.28-fold, and the mean residence time was increased 24.94-fold. tandfonline.com Plasma concentrations were detectable for up to 48 hours, whereas free Plumbagin was only detectable for up to 6 hours. tandfonline.com

Table 2: Pharmacokinetic Parameters of Plumbagin Microspheres vs. Free Plumbagin in Mice
Pharmacokinetic ParameterFree PlumbaginPlumbagin Microspheres
Cmax (µg/ml)4.10 ± 0.712.57 ± 0.15
Tmax (min)80.00 ± 34.64200.66 ± 69.86
AUC0-∞ (µg min/ml)922.01 ± 142.218561.83 ± 2162.27
t1/2 (min)218.48 ± 130.374867.63 ± 0.83

This table highlights the significant alterations in pharmacokinetic parameters when Plumbagin is formulated as chitosan microspheres. researchgate.net

Solid Lipid Nanoparticles (SLNs): SLNs are composed of solid lipids and are a viable alternative to polymeric nanoparticles, offering good biocompatibility and the potential for large-scale production. frontiersin.org They are particularly useful for encapsulating lipophilic drugs. nih.gov While specific studies on Plumbagin-d3 loaded SLNs are not available, the technology is well-suited for such compounds. For instance, SLNs have been used to encapsulate other lipophilic compounds like Vitamin D3, demonstrating high encapsulation efficiency and stability. frontiersin.org

Targeted Delivery Strategies in Preclinical Models

Targeted delivery aims to increase the concentration of a drug at the site of action, thereby enhancing efficacy and reducing off-target effects. This can be achieved by modifying the surface of nanocarriers with ligands that bind to receptors overexpressed on target cells. nih.gov

Transferrin-Conjugated Nanoparticles: In a notable preclinical study, transferrin (Tf) was used as a targeting ligand on lipid-polymer hybrid nanoparticles (LPNs) to deliver Plumbagin. nih.gov The rationale is that many cancer cells overexpress transferrin receptors.

Cellular Uptake: The conjugation of Tf to the LPNs significantly increased the cellular uptake of the drug in cancer cell lines compared to non-targeted nanoparticles. nih.gov

Efficacy: Intravenously administered Tf-targeted Plumbagin nanoparticles resulted in tumor regression in a mouse model of melanoma, with some instances of complete tumor disappearance over 30 days. nih.gov This was a significant improvement over previous studies where various delivery systems only slowed tumor growth. nih.gov

Vitamin D3-Coated Micelles: Another targeted approach involves using Vitamin D3 as a targeting moiety. researchgate.net Vitamin D3 receptors are overexpressed on some cancer cells, such as in breast cancer. researchgate.net In a preclinical study, micelles were coated with a Vitamin D3/phospholipid complex to deliver the cytotoxic drug etoposide. This strategy resulted in improved accumulation in tumor tissue in an animal model due to the active targeting potential of Vitamin D3. researchgate.net This approach could theoretically be applied to this compound.

Optimization of Preclinical Pharmacokinetic Profiles through Formulation Design

The primary goal of formulation design in preclinical research is to optimize the pharmacokinetic profile of a drug candidate to improve its therapeutic potential. tandfonline.com For Plumbagin, its short biological half-life and rapid elimination are significant hurdles. tandfonline.com

Formulation strategies like encapsulation in liposomes and polymeric microspheres have proven effective in significantly extending the plasma half-life and mean residence time of Plumbagin in preclinical models. tandfonline.comnih.gov

Sustained Release: The biphasic and sustained release profiles observed with liposomal and nanoemulsion formulations ensure that the drug concentration is maintained in the therapeutic window for a longer duration. nih.govnih.gov This is a direct result of the formulation design, which protects the drug from rapid clearance. tandfonline.com

Improved Bioavailability: By improving solubility and protecting the drug from first-pass metabolism, nanocarrier formulations can enhance oral bioavailability. Self-nanoemulsifying drug delivery systems (SNEDDS) of Plumbagin, for example, have been shown to significantly increase permeation across intestinal membranes in ex vivo studies, suggesting a potential for improved oral absorption. mdpi.com

The significant improvements in pharmacokinetic parameters, such as the 22.2-fold increase in half-life with chitosan microspheres and the 36-fold increase with pegylated liposomes, demonstrate the power of formulation design to overcome the inherent limitations of a drug molecule and enhance its preclinical performance. nih.govresearchgate.net

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Synthetic Analogs with Improved Potency and Specificity

While Plumbagin (B1678898) itself shows significant biological activity, the synthesis and evaluation of its analogs are a key strategy to enhance therapeutic properties, such as potency and target specificity. nih.gov Research has ventured into creating derivatives that may offer advantages over the parent compound.

One area of exploration involves condensing Plumbagin with other pharmacologically active molecules. For instance, analogs have been synthesized by treating Plumbagin with 1-Naphthoyl chloride, 2-Naphthoyl chloride, and Hexanoyl chloride, followed by condensation with antitubercular drugs like Isoniazid and Ethionamide. nih.gov In preclinical tests against M. tuberculosis strains, certain Ethionamide analogs of Plumbagin demonstrated superior antitubercular activity compared to the standard drug Rifampicin. nih.gov

Another approach is the creation of metal complexes. A notable example is a copper-plumbagin complex (Cu-PLN), which has shown enhanced antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and B16F10 (melanoma), when compared to Plumbagin alone. acs.org This complex was found to be a more potent inhibitor of tubulin polymerization, a key process in cell division. acs.org

The table below summarizes key findings from studies on synthetic analogs of Plumbagin.

Analog/DerivativeModificationKey Preclinical FindingReference
Ethionamide-Plumbagin AnalogCondensation of Plumbagin derivative with EthionamideShowed stronger antitubercular activity against H37Rv and sensitive M. tuberculosis strains compared to Rifampicin. nih.gov
Copper-Plumbagin Complex (Cu-PLN)Complexation with CopperExhibited higher inhibition of tubulin polymerization and enhanced antiproliferative effects on cancer cells compared to Plumbagin. acs.org
Acetyl PlumbaginPlumbagin derivativeShowed promising antiproliferative potential with lower toxicity towards normal cells in preclinical screens. acs.org

Future work in this area will likely focus on designing "hybrid drug molecules" that combine Plumbagin with other anticancer agents to create novel drugs with multifaceted actions against human cancers. nih.gov

Integration of Omics Technologies (Proteomics, Metabolomics) with Plumbagin-d3 Studies

The integration of high-throughput "omics" technologies, such as proteomics (the study of proteins) and metabolomics (the study of metabolites), is revolutionizing drug discovery and mechanistic studies. frontiersin.orgnih.gov Applying these technologies to Plumbagin research can provide a comprehensive, systems-level understanding of its biological effects. scienceopen.comaging-us.com

Proteomic studies have begun to map the cellular responses to Plumbagin. For example, quantitative proteomic analysis in human prostate cancer cells treated with Plumbagin revealed alterations in proteins involved in key cellular processes like the cell cycle, apoptosis (programmed cell death), and autophagy. scienceopen.com Similarly, network pharmacology approaches, which integrate data from multiple sources, have predicted that Plumbagin's effects on hepatocellular carcinoma are mediated through the regulation of pathways like PI3K/Akt and MAPK. frontiersin.orgnih.gov

Metabolomics provides a snapshot of the metabolic state of a cell or organism, offering insights into physiological responses to a compound. mdpi.com When combined with proteomics, it can link protein expression changes to functional metabolic outcomes. nih.govresearchgate.net Such integrated analyses can uncover the complex network of interactions that underlie a drug's mechanism of action. aging-us.com

This compound is indispensable for the metabolomics arm of these studies. As a stable isotope-labeled internal standard, it allows for precise and accurate quantification of Plumbagin levels in complex biological samples, which is crucial for correlating the compound's concentration with the observed proteomic and metabolic changes. unitus.it

Future research will benefit from a more profound integration of these omics platforms to:

Identify novel protein targets and biomarkers of Plumbagin activity.

Elucidate the metabolic pathways most significantly perturbed by the compound.

Construct detailed network models of Plumbagin's mechanism of action. aging-us.comfrontiersin.org

The table below outlines potential targets and pathways for Plumbagin identified through omics and related computational approaches.

Omics ApproachCell/Model SystemKey Pathways/Proteins IdentifiedPotential ImplicationReference
Proteomics (SILAC)Prostate Cancer Cells (PC-3, DU145)Proteins involved in cell cycle, apoptosis, autophagy, EMTUnderstanding mechanisms of anticancer effect in prostate cancer. scienceopen.com
Network PharmacologyHepatocellular Carcinoma (HCC)PI3K/Akt, MAPK, mTOR signaling pathwaysIdentifying key regulatory pathways for HCC treatment. frontiersin.orgnih.gov
Molecular DockingComputationalPI3Kγ, AKT1/PKBα, Bcl-2, NF-κB, Stat3Predicting direct protein targets and inhibitory mechanisms. researchgate.net

Advanced Preclinical Models for Mechanistic Validation

To bridge the gap between in vitro findings and clinical applications, advanced preclinical models that more accurately mimic human physiology and disease are essential. rsc.org Research on Plumbagin is increasingly utilizing such models for more robust mechanistic validation and efficacy testing.

Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are a significant advancement. These models retain the heterogeneity and microenvironment of the original human tumor, making them valuable for preclinical evaluation. aging-us.com A study using a tongue squamous cell carcinoma (TSCC) PDX model demonstrated that Plumbagin could effectively inhibit tumor cell proliferation and suppress the Akt/mTOR pathway. aging-us.com

Other in vivo models have also been instrumental. For instance, the anti-angiogenic properties of Plumbagin have been evaluated using chicken embryo chorioallantoic membrane (CAM) and mouse corneal micropocket models. nih.gov Furthermore, xenograft mouse models with human colon and prostate cancer cells have been used to confirm that Plumbagin can inhibit tumor growth in vivo. nih.gov In a different context, the mdx mouse model for Duchenne muscular dystrophy was used to show that oral administration of Plumbagin was beneficial. unitus.it

The development of organ-on-a-chip technology represents the next frontier for preclinical modeling. rsc.org These microfluidic devices cultivate human cells in a 3D arrangement that recapitulates the structure and function of human organs, allowing for the study of organ-crosstalk and metabolic processes in a more controlled and human-relevant system. rsc.org Future studies could leverage liver-on-a-chip models, for example, to investigate the metabolism of Plumbagin and potential combinatorial effects in a setting that better predicts human responses.

Development of this compound as a Reference Standard for Rigorous Preclinical Quantification

The reliability and reproducibility of preclinical research hinge on the accuracy of analytical measurements. This compound, a stable isotope-labeled version of Plumbagin, serves as a critical analytical tool for achieving this rigor. lgcstandards.com Its primary role is as an internal standard in mass spectrometry-based quantification methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). unitus.it

When analyzing complex biological matrices like blood serum or tissue homogenates, the extraction process can be variable. By adding a known amount of this compound to the sample at the beginning of the process, any loss of the target analyte (Plumbagin) during extraction and analysis can be corrected for. unitus.it This is because the deuterated standard behaves almost identically to the non-deuterated compound chemically and physically but is distinguishable by its higher mass.

A concrete application of this is seen in a preclinical study on Duchenne muscular dystrophy, where mice were treated with Plumbagin. To measure the concentration of Plumbagin in the mice's serum, this compound was spiked into the samples as an internal standard before extraction and analysis by LC-MS/MS. unitus.it This ensured the accurate quantification of Plumbagin uptake and bioavailability, which was essential for interpreting the therapeutic outcomes. unitus.it

The development and availability of this compound as a high-purity reference standard are foundational for:

Pharmacokinetic studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of Plumbagin in animal models. tandfonline.com

Bioequivalence studies: Comparing different formulations of Plumbagin, such as liposomal or microsphere-based delivery systems. tandfonline.comtandfonline.com

Correlation studies: Linking specific tissue or plasma concentrations of Plumbagin to pharmacological effects observed in omics or efficacy studies.

The specifications of this compound highlight its suitability as an analytical standard.

PropertySpecificationSignificanceReference
Chemical FormulaC11H5D3O3Deuterium (B1214612) labeling provides a mass shift for MS detection. lgcstandards.com
Molecular Weight191.2Distinguishable from unlabeled Plumbagin (MW ~188.18). lgcstandards.com
TypeStable Isotope LabelledNon-radioactive and safe for routine laboratory use. lgcstandards.com
Purity>95% (HPLC)High purity ensures that it does not interfere with the quantification of the target analyte. lgcstandards.com
UseInternal Standard for QuantificationEnables accurate and precise measurement in complex biological samples. unitus.it

Potential for Combinatorial Preclinical Strategies

Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology, as it can increase efficacy, overcome drug resistance, and allow for lower concentrations of individual drugs. mdpi.com Preclinical studies have shown that Plumbagin has significant potential for use in combinatorial strategies.

In multiple myeloma cells, Plumbagin was shown to enhance the effects of the established drugs bortezomib (B1684674) and thalidomide. mdpi.com In tongue squamous cell carcinoma, the combination of Plumbagin and cisplatin (B142131) resulted in a synergistic effect, enhancing the inhibition of the Akt/mTOR pathway and more effectively suppressing tumor growth in PDX models. aging-us.com

The potential for combination therapy extends beyond cancer. In treating fungal infections, Plumbagin exhibited a synergistic effect with Amphotericin B against clinical isolates of Candida albicans. researchgate.net This suggests that Plumbagin could be used to re-sensitize resistant strains or increase the efficacy of existing antifungal drugs. nih.gov

Future research should systematically explore Plumbagin in combination with a wider range of therapeutic agents. This includes:

Pairing with other chemotherapeutics to overcome resistance mechanisms. mdpi.com

Combining with targeted therapies to inhibit multiple cancer-driving pathways simultaneously. mdpi.com

Investigating synergy with immunotherapeutic agents to modulate the tumor microenvironment.

The table below highlights some of the promising combinatorial strategies for Plumbagin identified in preclinical research.

Combination AgentDisease ModelKey FindingReference
CisplatinTongue Squamous Cell Carcinoma (PDX Model)Enhanced anti-proliferative effects and inhibition of the Akt/mTOR pathway. aging-us.com
Bortezomib and ThalidomideMultiple Myeloma Cells (in vitro)Enhanced suppression of STAT3 activation and induction of apoptosis. mdpi.com
Paclitaxel (B517696)Breast Cancer Cells (in vitro)Overcame paclitaxel resistance through ERK-regulated apoptosis. mdpi.com
Amphotericin BCandida albicans (in vitro)Exhibited a strong additive antifungal effect. researchgate.net

These strategies, underpinned by rigorous preclinical validation and precise quantification enabled by standards like this compound, pave the way for translating this promising natural compound into future therapeutic applications.

Q & A

Q. How can researchers validate this compound’s target specificity in complex biological systems?

  • Methodological Approach: Employ thermal proteome profiling (TPP) or CETSA to identify direct binding targets. Use CRISPR-Cas9 knockout models to confirm functional relevance of putative targets .

Data Reproducibility & Reporting

Q. What minimal metadata should be reported to ensure reproducibility in this compound studies?

  • Guidelines: Include batch-specific deuterium enrichment levels, solvent used (e.g., DMSO concentration), and cell line authentication (STR profiling). Adhere to ARRIVE guidelines for in vivo studies .

Q. How can researchers address variability in this compound’s solubility and stability across experimental conditions?

  • Methodological Approach: Prevalidate solubility in PBS or cell culture media using dynamic light scattering (DLS). Monitor stability via HPLC at 24/48-hour intervals. Report storage conditions (e.g., −80°C aliquots) .

Comparative & Translational Research

Q. What preclinical models best predict this compound’s efficacy in overcoming radioresistance?

  • Methodological Approach: Use clonogenic survival assays in irradiated cancer cells (e.g., glioblastoma). Validate in zebrafish xenografts with real-time imaging of DNA damage (γ-H2AX foci) .

Q. How does this compound’s inhibition of NF-κB compare to canonical inhibitors (e.g., BAY 11-7082) in inflammatory disease models?

  • Methodological Approach: Use LPS-stimulated macrophages to compare cytokine suppression (IL-6, TNF-α) via ELISA. Assess toxicity profiles in parallel .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.